REACTION_CXSMILES
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C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[CH3:16]>O>[C:5]([NH:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[CH3:16])(=[O:7])[CH3:6]
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Name
|
|
Quantity
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139 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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90 g
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Type
|
reactant
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Smiles
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NC1=C(C=CC(=C1)F)C
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Name
|
|
Quantity
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513 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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rose to 73°
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Type
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CUSTOM
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Details
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a solid separated out (by precipitation)
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Type
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CUSTOM
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Details
|
the solid was recovered on a filter
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Type
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WASH
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Details
|
washed with water (525 ml)
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Type
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CUSTOM
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Details
|
dried in vacuo at 80°
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C(C=CC(=C1)F)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |